molecular formula C6H6Cl2N2O2S B1301050 3,4-Dichlorobenzenesulfonohydrazide CAS No. 6655-74-9

3,4-Dichlorobenzenesulfonohydrazide

Cat. No.: B1301050
CAS No.: 6655-74-9
M. Wt: 241.09 g/mol
InChI Key: FKLGJXZMKOGQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorobenzenesulfonohydrazide is a chemical compound with the molecular formula C6H6Cl2N2O2S. It is a solid at ambient temperature and has a molecular weight of 241.1. This compound is known for its applications in various chemical reactions and industrial processes .

Scientific Research Applications

3,4-Dichlorobenzenesulfonohydrazide has several applications in scientific research:

Safety and Hazards

The safety information for 3,4-Dichlorobenzenesulfonohydrazide includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P260, P280, and P312, which advise not to breathe dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a poison center or doctor if feeling unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzenesulfonohydrazide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzenesulfonohydrazide involves its interaction with specific molecular targets, leading to the inhibition of certain enzymes or modification of proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This mechanism is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzenesulfonyl chloride
  • 3,4-Dichloroaniline
  • 3,4-Dichlorobenzenesulfonic acid

Uniqueness

3,4-Dichlorobenzenesulfonohydrazide is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions. Its ability to form stable covalent bonds with enzymes makes it valuable in biochemical research and drug development .

Properties

IUPAC Name

3,4-dichlorobenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLGJXZMKOGQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371054
Record name 3,4-dichlorobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6655-74-9
Record name 3,4-dichlorobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichlorobenzenesulfonohydrazide
Reactant of Route 2
3,4-Dichlorobenzenesulfonohydrazide
Reactant of Route 3
3,4-Dichlorobenzenesulfonohydrazide
Reactant of Route 4
Reactant of Route 4
3,4-Dichlorobenzenesulfonohydrazide
Reactant of Route 5
3,4-Dichlorobenzenesulfonohydrazide
Reactant of Route 6
3,4-Dichlorobenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.